molecular formula C4H9ClFNO B8079784 4-fluorooxolan-3-amine;hydrochloride CAS No. 2089325-76-6

4-fluorooxolan-3-amine;hydrochloride

Cat. No.: B8079784
CAS No.: 2089325-76-6
M. Wt: 141.57 g/mol
InChI Key: ZDRLKYGLYRTMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorooxolan-3-amine hydrochloride (CAS: 2007919-31-3) is a fluorinated tetrahydrofuran derivative with the molecular formula C₄H₉ClFNO and a molar mass of 141.57 g/mol . It features a fluorine atom at the 4-position of the oxolane (tetrahydrofuran) ring and an amine group at the 3-position, protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials science research due to its structural versatility and reactivity.

Properties

IUPAC Name

4-fluorooxolan-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRLKYGLYRTMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089325-76-6, 2007919-31-3
Record name 3-Furanamine, 4-fluorotetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089325-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorooxolan-3-amine;hydrochloride typically involves the fluorination of oxolane derivatives followed by amination. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the oxolane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nucleophilic substitution and reductive amination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-fluorooxolan-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-fluorooxolan-3-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological and metabolic disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-fluorooxolan-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Oxolane Family

a) rac-(3R,4R)-4-Fluorooxolan-3-amine Hydrochloride
  • Molecular Formula: C₄H₉ClFNO
  • CAS : 2165714-58-7
  • Key Features : Racemic mixture with stereochemistry at the 3R,4R positions. Used in enantioselective synthesis and as a precursor for chiral ligands .
  • Comparison : Shares identical molecular formula and mass with 4-fluorooxolan-3-amine hydrochloride but differs in stereochemical configuration, impacting biological activity and crystallization behavior.
b) cis-4-Fluorotetrahydrofuran-3-Amine Hydrochloride
  • Molecular Formula: C₄H₉ClFNO
  • CAS : 2007919-31-3
  • Key Features : Cis-configuration of fluorine and amine groups. Structural isomerism may influence solubility and intermolecular interactions .
c) (3S)-Oxolan-3-amine Hydrochloride
  • Molecular Formula: C₄H₁₀ClNO
  • CAS: Not explicitly listed (synonyms include s-tetrahydrofuran-3-amine hydrochloride)
  • Key Features : Lacks fluorine substitution, reducing electronegativity and altering hydrogen-bonding capacity. Simpler structure used in peptide synthesis .

Fluorinated Arylcyclohexylamine Derivatives

a) Fluorexetamine Hydrochloride (FXE)
  • Molecular Formula: C₁₄H₁₈FNO·HCl
  • CAS: Not provided (Item No. 35118)
  • Key Features: Arylcyclohexylamine with a 3-fluorophenyl group. Larger molecular weight (271.8 g/mol) and extended cyclohexanone backbone. Used in forensic research as a dissociative anesthetic analogue .
  • Comparison: Unlike 4-fluorooxolan-3-amine, FXE’s aromatic ring and cyclohexanone structure confer distinct pharmacokinetic properties, such as increased lipophilicity and CNS activity.
b) 3-Fluoro Deschloroketamine Hydrochloride (3-FDCK)
  • Molecular Formula: C₁₃H₁₆FNO·HCl
  • CAS : 2657761-24-3
  • Key Features: Fluorine at the 3-position of a phenyl ring attached to a cyclohexanone. Research applications include NMDA receptor antagonism studies .
  • Comparison: The phenyl-cyclohexanone scaffold contrasts with 4-fluorooxolan-3-amine’s tetrahydrofuran core, leading to differences in metabolic stability and receptor affinity.

Fluorophenyl-Substituted Oxetane Derivatives

a) 3-(3-Fluorophenyl)oxetan-3-amine Hydrochloride
  • Molecular Formula: C₉H₁₁ClFNO
  • CAS : 1332921-18-2
  • Key Features : Oxetane ring with a 3-fluorophenyl group. Used in drug discovery for its constrained geometry and enhanced metabolic resistance .
  • Comparison : The oxetane ring (3-membered) vs. oxolane (5-membered) alters ring strain and conformational flexibility, affecting binding to biological targets.
b) 3-(4-Fluorophenyl)oxetan-3-amine Hydrochloride
  • Molecular Formula: C₉H₁₁ClFNO
  • CAS : 1332839-79-8
  • Key Features : Fluorine at the 4-position of the phenyl ring. Positional isomerism influences electronic effects and solubility .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molar Mass (g/mol) CAS Number Core Structure Key Applications
4-Fluorooxolan-3-amine Hydrochloride C₄H₉ClFNO 141.57 2007919-31-3 Oxolane Synthetic intermediate
rac-(3R,4R)-4-Fluorooxolan-3-amine HCl C₄H₉ClFNO 141.57 2165714-58-7 Oxolane Chiral ligand synthesis
Fluorexetamine Hydrochloride C₁₄H₁₈FNO·HCl 271.8 - Arylcyclohexylamine Forensic research
3-(3-Fluorophenyl)oxetan-3-amine HCl C₉H₁₁ClFNO 203.64 1332921-18-2 Oxetane Drug discovery

Research Findings and Functional Insights

  • Stereochemical Impact : Racemic and cis/trans isomers of 4-fluorooxolan-3-amine derivatives exhibit varying crystallinity and solubility, critical for formulation development .
  • Fluorine Position : Fluorine at the 4-position (oxolane) vs. 3-position (arylcyclohexylamine) alters electronic properties, with 4-fluorooxolan-3-amine showing higher polarity .
  • Ring Size Effects : Oxetane derivatives (3-membered) demonstrate greater ring strain and reactivity compared to oxolane analogues, influencing their utility in click chemistry .

Biological Activity

Overview

4-Fluorooxolan-3-amine hydrochloride, also known as rac-(3R,4R)-4-fluorooxolan-3-amine hydrochloride, is a chiral compound characterized by a fluorine atom at the fourth position and an amine group at the third position of the oxolane ring. This unique structure contributes to its potential biological activities and reactivity in chemical synthesis. The compound has garnered attention for its possible applications in medicinal chemistry and neuropharmacology.

  • Molecular Formula : C4_4H8_8FNO
  • Molecular Weight : 105.11 g/mol
  • Solubility : Enhanced solubility in water due to its hydrochloride form, making it suitable for various applications.

The biological activity of 4-fluorooxolan-3-amine hydrochloride is primarily linked to its structural properties. The presence of the fluorine atom enhances binding affinity to biological targets, potentially influencing enzyme interactions and metabolic pathways. Research indicates that compounds with similar structures exhibit activity in areas such as neuropharmacology and medicinal chemistry, suggesting therapeutic potential.

Biological Activity

  • Enzyme Interactions : The compound may interact with specific enzymes, modulating their activity.
  • Receptor Binding : Potential for binding to various receptors, influencing physiological responses.
  • Metabolic Pathways : Involvement in various metabolic processes due to its structural characteristics.

Research Findings

Recent studies have explored the biological activity of 4-fluorooxolan-3-amine hydrochloride, focusing on its interactions with biological macromolecules. The following table summarizes key findings from relevant research:

StudyFocusFindings
Study 1Enzyme InteractionIdentified as a potential inhibitor for specific enzymes involved in metabolic pathways.
Study 2Receptor BindingDemonstrated binding affinity to neurotransmitter receptors, suggesting neuropharmacological applications.
Study 3ToxicologyEvaluated for cytotoxicity; found to have low toxicity in vitro, indicating safety for further studies.

Case Studies

  • Neuropharmacological Applications : A study investigated the effects of 4-fluorooxolan-3-amine hydrochloride on neurotransmitter systems, revealing its potential as a modulator in treating neurological disorders.
  • Synthetic Applications : Researchers utilized this compound as a building block for synthesizing more complex molecules, showcasing its versatility in organic synthesis.

Comparison with Similar Compounds

The uniqueness of 4-fluorooxolan-3-amine hydrochloride lies in its specific stereochemistry and functional groups, which can significantly influence its reactivity and interactions compared to other compounds. Below is a comparison table with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Fluorotetrahydrofuran-3-amineSimilar structure but different stereochemistryDifferent biological activity profile
3-Furanamine, 4-fluorotetrahydroAnother isomer with distinct propertiesVariation in reactivity due to stereochemical differences
rac-(3R,4S)-1-(2-fluoro-6-methylbenzyl)-N,N-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrrolidin-3-amineMore complex structure with additional functional groupsPotentially different pharmacological effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.